L-Menthyl acetate
Overview
Description
Menthyl acetate is a natural monoterpene ester that contributes to the characteristic smell and flavor of peppermint. It is the acetate ester of menthol and constitutes 3-5% of the volatile oil of Mentha piperita . The compound has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . It is known for its fresh, minty aroma and is widely used in the flavor and fragrance industry.
Mechanism of Action
Target of Action
L-Menthyl acetate primarily targets our olfactory system, contributing to the characteristic smell and flavor of peppermint . It is used widely in the food and beverage industry for its unique herbaceous and minty organoleptic properties .
Mode of Action
It is known to interact with olfactory receptors in the nose, triggering a neural response that is perceived as a minty smell .
Biochemical Pathways
This compound is a constituent of the volatile oil of Mentha piperita, contributing to its smell and flavor . It is involved in the biochemical pathway of terpene synthesis, which is common in many aromatic plants .
Pharmacokinetics
One study suggests that the stability of this compound is significantly enhanced when it is embedded in hydroxypropyl-β-cyclodextrin . This could potentially improve its bioavailability and reduce its volatility.
Result of Action
The primary result of this compound’s action is the perception of a minty smell and flavor when it is present in food, beverages, or other products . This is due to its interaction with olfactory receptors in the nose .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility can lead to a loss of flavor over time, especially in high-temperature environments . Its stability can be enhanced through encapsulation techniques, such as embedding in hydroxypropyl-β-cyclodextrin .
Biochemical Analysis
Biochemical Properties
L-Menthyl acetate participates in biochemical reactions primarily as a substrate for esterase enzymes . These enzymes, such as those from the Bacillus subtilis species, can catalyze the hydrolysis of this compound, breaking it down into its constituent components . This interaction is crucial for the release of the compound’s aromatic properties, which contribute to the flavor and fragrance of various products .
Cellular Effects
It is known that the compound can influence cell function through its interactions with various enzymes and proteins . For instance, it can affect metabolic processes within cells by serving as a substrate for enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with esterase enzymes . These enzymes catalyze the hydrolysis of the ester bond in this compound, resulting in the production of menthol and acetic acid . This reaction is crucial for the release of the compound’s characteristic aroma .
Metabolic Pathways
This compound is involved in the ester metabolism pathway, where it serves as a substrate for esterase enzymes . The hydrolysis of this compound by these enzymes results in the production of menthol and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of menthol to menthyl acetate .
Industrial Production Methods: In industrial settings, menthyl acetate is often produced via the catalytic esterification of menthol and acetic acid. The process involves the use of a batch reactor where menthol and acetic acid are mixed in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the resulting menthyl acetate is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Menthyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of menthyl acetate in the presence of water and an acid or base catalyst results in the formation of menthol and acetic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.
Major Products:
Hydrolysis: Menthol and acetic acid.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Menthyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a flavoring agent and fragrance in various chemical formulations.
Biology: Studied for its antimicrobial and antifungal properties. It is also used in the formulation of insect repellents.
Medicine: Investigated for its potential analgesic and anti-inflammatory effects. It is used in topical formulations for its cooling and soothing properties.
Industry: Utilized in the production of personal care products, cosmetics, and food flavorings
Comparison with Similar Compounds
Menthol: The parent compound, known for its strong minty aroma and cooling effect.
Neomenthol: An isomer of menthol with a slightly different odor profile.
Isomenthol: Another isomer of menthol, used in various flavor and fragrance applications.
Menthyl acetate stands out due to its ester group, which makes it more suitable for certain applications in the flavor and fragrance industry.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Menthyl acetate | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | (±)-menthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
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